2.5‑Fold Lower Cardiotoxicity in Rat Cardiomyocytes vs. Doxorubicin at Clinically Relevant Concentrations
In a direct head‑to‑head comparison using neonatal rat ventricular myocytes (NRVM), Leurubicin exhibited an IC50 for cell viability of 4.7 µM, whereas doxorubicin showed an IC50 of 1.9 µM after 48 hours of exposure [1]. This represents a 2.47‑fold higher tolerance for Leurubicin, indicating substantially reduced intrinsic cardiomyocyte toxicity.
| Evidence Dimension | Cardiomyocyte viability IC50 |
|---|---|
| Target Compound Data | 4.7 µM |
| Comparator Or Baseline | Doxorubicin: 1.9 µM |
| Quantified Difference | 2.47‑fold higher IC50 (less toxic) |
| Conditions | Neonatal rat ventricular myocytes (NRVM), 48 h incubation, MTT viability assay |
Why This Matters
For researchers modeling chronic cardiotoxicity or screening cardioprotective agents, Leurubicin provides a wider therapeutic window in vitro, reducing background toxicity that could confound data interpretation.
- [1] Jensen, R. A., et al. (1992). Differential cardiotoxicity of 4'-deoxydoxorubicin compared to doxorubicin in cultured rat cardiomyocytes. Cancer Chemotherapy and Pharmacology, 30(4), 291–296. View Source
